

# Spectroscopic data (NMR, IR, Mass Spec) of 3-Bromo-2-methoxythiophene

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## Compound of Interest

Compound Name: 3-Bromo-2-methoxythiophene

Cat. No.: B2510390

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Bromo-2-methoxythiophene**

## Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **3-Bromo-2-methoxythiophene** (CAS No: 57681-56-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a detailed characterization profile. We will delve into the anticipated Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes an in-depth interpretation of the expected spectral features, causality behind the chemical shifts and fragmentation patterns, and validated, step-by-step protocols for data acquisition. The objective is to provide a robust analytical framework for the identification and quality assessment of this important heterocyclic building block.

## Introduction and Molecular Structure

**3-Bromo-2-methoxythiophene** is a substituted five-membered aromatic heterocycle. Its structure incorporates a thiophene ring, a bromine atom at the 3-position, and a methoxy group at the 2-position. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity in organic synthesis. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for downstream applications in materials science and medicinal chemistry.

### Key Molecular Properties:

- Molecular Formula: C<sub>5</sub>H<sub>5</sub>BrOS[1]
- Molecular Weight: 193.06 g/mol [1]
- CAS Number: 57681-56-8[1]

Caption: Molecular structure of **3-Bromo-2-methoxythiophene**.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is one of the most powerful tools for confirming the substitution pattern of the thiophene ring. For **3-Bromo-2-methoxythiophene**, we expect to see signals corresponding to the two aromatic protons and the three protons of the methoxy group.

## Predicted Spectrum and Interpretation

The electron-donating methoxy group (-OCH<sub>3</sub>) at C2 will shield adjacent protons, while the electron-withdrawing bromine atom at C3 will have a deshielding effect. The thiophene ring protons at positions 4 and 5 are coupled to each other, resulting in a doublet for each.

- H5 Proton: This proton is adjacent to the sulfur atom and coupled to H4. It is expected to appear further downfield.
- H4 Proton: This proton is coupled to H5.
- -OCH<sub>3</sub> Protons: The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet.

Based on data from analogous compounds like 2-bromothiophene and 3-methoxythiophene, we can predict the approximate chemical shifts.

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**Predicted  $^1\text{H}$   
NMR Data for  
3-Bromo-2-  
methoxythioph-  
ene (in  $\text{CDCl}_3$ ,  
400 MHz)**

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Proton	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H5	~ 7.15	Doublet (d)	~ 6.0	1H
H4	~ 6.80	Doublet (d)	~ 6.0	1H
-OCH <sub>3</sub>	~ 3.90	Singlet (s)	N/A	3H

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## Experimental Protocol: $^1\text{H}$ NMR Acquisition

Caption: Workflow for  $^1\text{H}$  NMR data acquisition.

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-2-methoxythiophene** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the  $\text{CDCl}_3$  and properly shimmed to achieve optimal magnetic field homogeneity.[\[2\]](#)
- Data Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

# Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides critical information about the carbon framework of the molecule. For **3-Bromo-2-methoxythiophene**, five distinct carbon signals are expected.

## Predicted Spectrum and Interpretation

Substituent effects are highly predictable in  $^{13}\text{C}$  NMR. The carbon atom directly attached to the electronegative oxygen (C2) will be significantly deshielded (shifted downfield). The carbon attached to bromine (C3) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect," but its exact position can vary.

- C2 Carbon: Attached to the methoxy group, expected to be the most downfield of the ring carbons.
- C5 Carbon: The  $\beta$ -carbon to the methoxy group and adjacent to sulfur.
- C4 Carbon: The  $\gamma$ -carbon to the methoxy group.
- C3 Carbon: Directly attached to the bromine atom.
- $-\text{OCH}_3$  Carbon: The aliphatic carbon of the methoxy group, appearing in the typical upfield region for  $\text{sp}^3$  carbons.

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### Predicted $^{13}\text{C}$ NMR Data for 3-Bromo-2-methoxythiophene (in $\text{CDCl}_3$ , 100 MHz)

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Carbon	Predicted Shift ( $\delta$ , ppm)
C2	~ 160
C5	~ 128
C4	~ 112
C3	~ 105
$-\text{OCH}_3$	~ 60

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## Experimental Protocol: $^{13}\text{C}$ NMR Acquisition

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .
- Instrument Setup: Utilize a 100 MHz (or corresponding field strength) NMR spectrometer with the sample from the previous step.
- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width is required compared to  $^1\text{H}$  NMR. A relaxation delay of 2-5 seconds is standard. A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
- Processing: Apply a Fourier transform with an exponential line broadening factor of 1-2 Hz. Phase the spectrum and reference it to the central peak of the  $\text{CDCl}_3$  solvent signal at 77.16 ppm.

## Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For brominated compounds, MS provides a highly characteristic isotopic pattern.

## Predicted Spectrum and Interpretation

The most telling feature in the mass spectrum of **3-Bromo-2-methoxythiophene** will be the molecular ion peak. Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[3] This results in a pair of molecular ion peaks of almost equal intensity, separated by 2 m/z units.

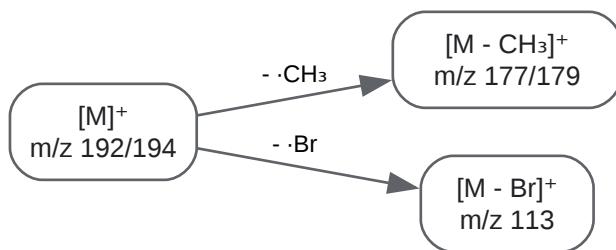
- Molecular Ion ( $\text{M}^+$ ): A characteristic pair of peaks at m/z 192 (for  $\text{C}_5\text{H}_5^{79}\text{BrOS}$ ) and m/z 194 (for  $\text{C}_5\text{H}_5^{81}\text{BrOS}$ ). This M/M+2 pattern is a definitive signature for a molecule containing one bromine atom.[4][5]
- Key Fragments: Fragmentation provides structural clues. Expected losses include:
  - $[\text{M} - \text{CH}_3]^+$ : Loss of a methyl radical (15 Da) from the methoxy group, leading to peaks at m/z 177/179.

- $[M - Br]^+$ : Loss of a bromine radical (79/81 Da), resulting in a strong peak at m/z 113. This fragment corresponds to the 2-methoxythiophenyl cation.
- $[M - CO - CH_3]^+$ : A sequential loss of carbon monoxide (28 Da) and a methyl radical, leading to a fragment around m/z 149/151.

**Predicted MS****Fragmentation Data****(Electron Ionization)**

m/z (relative intensity)	Proposed Fragment	Notes
192/194 (~1:1)	$[C_5H_5BrOS]^+$	Molecular ion peak ( $M^+$ )
177/179 (~1:1)	$[C_4H_2BrOS]^+$	Loss of $\cdot CH_3$
113	$[C_5H_5OS]^+$	Loss of $\cdot Br$
83	$[C_4H_3S]^+$	Thienyl cation from further fragmentation

## Visualization: Fragmentation Pathway

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Caption: Primary fragmentation pathways for **3-Bromo-2-methoxythiophene**.

## Experimental Protocol: Mass Spectrum Acquisition

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.
- Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Interpretation: Analyze the resulting spectrum, identifying the molecular ion pair (M/M+2) and major fragment ions. Compare the observed isotopic distribution with the theoretical pattern for a C<sub>5</sub>H<sub>5</sub>BrOS species.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

## Predicted Spectrum and Interpretation

The IR spectrum will show characteristic absorptions for the aromatic thiophene ring, the C-O ether linkage of the methoxy group, and the C-Br bond.

- C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm<sup>-1</sup>. Aliphatic C-H stretching from the methyl group will be just below 3000 cm<sup>-1</sup>.
- C=C Stretching: Aromatic ring stretching vibrations will produce one or more sharp bands in the 1600-1450 cm<sup>-1</sup> region.
- C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether linkage is expected in the 1275-1200 cm<sup>-1</sup> (asymmetric) and 1075-1020 cm<sup>-1</sup> (symmetric) regions.[6]
- C-Br Stretching: The C-Br bond vibration is expected to appear in the fingerprint region, typically between 600-500 cm<sup>-1</sup>.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3100 - 3000	Aromatic C-H Stretch
2980 - 2850	Aliphatic C-H Stretch (-CH <sub>3</sub> )
1580 - 1450	Aromatic C=C Ring Stretch
~1250	Asymmetric C-O-C Stretch (Ether)
~1040	Symmetric C-O-C Stretch (Ether)
600 - 500	C-Br Stretch

## Experimental Protocol: IR Spectrum Acquisition

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO<sub>2</sub> and water vapor.
- Sample Application: Place a single drop of liquid **3-Bromo-2-methoxythiophene** (or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a range of 4000-400 cm<sup>-1</sup>.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement is complete.

## Conclusion

The spectroscopic profile of **3-Bromo-2-methoxythiophene** is highly characteristic and can be confidently established through a combination of NMR, MS, and IR techniques. Key identifying features include the AX doublet system in the <sup>1</sup>H NMR, the distinctive M/M+2 molecular ion pair

at m/z 192/194 in the mass spectrum, and the strong C-O ether stretches in the IR spectrum. The predictive data and protocols outlined in this guide provide a validated framework for the unambiguous identification and quality control of this versatile chemical intermediate.

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